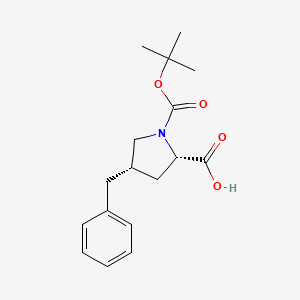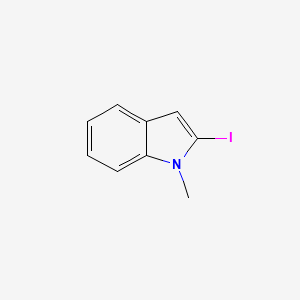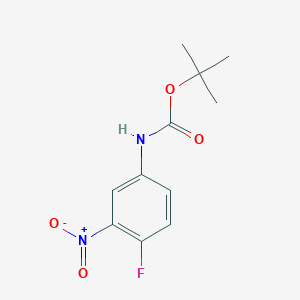
Calcium perborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium perborate, also known as calcium borate, is a compound with the chemical formula CaB2O4. This white crystalline solid is characterized by its calcium and borate components. It is known for its applications in various industries, including its use as a flame retardant in plastics, a corrosion inhibitor in metal coatings, and a flux in ceramic glazes .
Preparation Methods
Calcium perborate can be synthesized through several methods:
Boric Acid Lime Milk Method: A lime milk containing about 10% calcium oxide is prepared by digesting quicklime. This is then metered into a synthesizer, where a boric acid-containing solution is added under stirring.
Ammonium Hydrolysis Method: In this method, ammonium bicarbonate is removed with compressed air under proper heating. Lime milk is added, and the reaction occurs at 60-65°C for about 22 hours.
Borax-Lime Milk Method: Borax is added to a reactor containing water, and digested lime is added under stirring.
Chemical Reactions Analysis
Calcium perborate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different borate compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state boron compounds.
Substitution: It can undergo substitution reactions where the borate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium perborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of calcium;oxidooxy(oxo)borane involves its interaction with calcium ion channels. Calcium plays a vital role in signal transduction pathways, and calcium;oxidooxy(oxo)borane can modulate these pathways by affecting calcium ion channels . This modulation can influence various physiological processes, including muscle contraction and neurotransmission.
Comparison with Similar Compounds
Calcium perborate can be compared with other borane compounds such as borane (BH3) and borane analogs like aluminum borane (AlB3) and gallium borane (GaB3). These compounds share similar structural features but differ in their chemical properties and applications . For example, borane is highly reactive and unstable, while calcium;oxidooxy(oxo)borane is more stable and has broader industrial applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
54630-47-6 |
|---|---|
Molecular Formula |
B2CaO6 |
Molecular Weight |
157.7 g/mol |
IUPAC Name |
calcium;oxidooxy(oxo)borane |
InChI |
InChI=1S/2BHO3.Ca/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |
InChI Key |
PSILFEDVUZYCCM-UHFFFAOYSA-L |
SMILES |
B(=O)O[O-].B(=O)O[O-].[Ca+2] |
Canonical SMILES |
B(=O)O[O-].B(=O)O[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)
